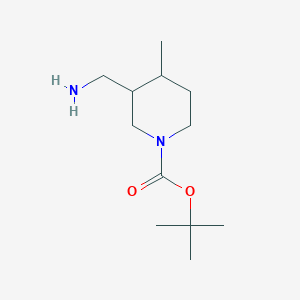

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-5-6-14(8-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXZKRWMVPGJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate typically involves the protection of the amine group followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl carbamate (Boc) as a protecting group for the amine. The synthesis can be carried out in a one-pot reaction using mild conditions. For example, the reaction can be performed using isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce primary or secondary amines.

Scientific Research Applications

Synthesis of Therapeutic Agents

One of the primary applications of tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate is its use as an intermediate in the synthesis of pharmaceutical compounds. The compound's structure allows for modifications that can lead to the development of new drugs targeting various diseases, including neurodegenerative disorders.

Case Study: Alzheimer's Disease

Research indicates that derivatives of this compound can act as inhibitors of acetylcholinesterase and β-secretase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, a study demonstrated that a related compound exhibited protective effects against amyloid beta-induced toxicity in astrocytes, suggesting its potential for neuroprotective therapies .

Chemical Biology Applications

In chemical biology, this compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, offering a novel approach to modulating protein levels within cells.

Linker Properties

The incorporation of this compound into PROTACs can enhance their stability and efficacy by optimizing the three-dimensional orientation necessary for effective ternary complex formation. This property is crucial for improving drug-like characteristics and achieving selective degradation of target proteins .

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological properties. It has shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthesis of Therapeutic Agents | Intermediate in drug synthesis targeting neurodegenerative diseases | Alzheimer's disease treatment |

| Chemical Biology | Linker in PROTACs for targeted protein degradation | Development of selective degraders |

| Neuropharmacology | Modulation of neurotransmitter systems for anxiety and depression treatments | Potential anxiolytic or antidepressant |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group enhances its stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Structural analogs often differ in substituent positions or functional groups, significantly altering their physicochemical and biological properties.

Table 1: Comparison of Piperidine-Based Analogs

Key Findings :

- Fluorine Substitution : The 4-fluoro analog (CAS 1303973-02-5) exhibits higher metabolic stability due to fluorine’s electronegativity, making it preferable in drug design for improved bioavailability .

- Hydroxyethyl vs. Aminomethyl: Hydroxyethyl derivatives (e.g., from ) are more hydrophilic, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the aminomethyl group .

Functional Group Variations

Table 2: Functional Group Comparison

Key Findings :

- Carbamoyl and Methoxyimino Groups: These groups (e.g., ) enhance hydrogen-bonding capacity, improving target binding in enzyme inhibitors .

- Brominated Analogs : Bromine acts as a leaving group, enabling use in Suzuki-Miyaura cross-coupling reactions .

- Thioether Derivatives : Sulfur-containing analogs (e.g., ) exhibit increased lipophilicity, favoring membrane permeability in antitumor agents .

Ring Size and Conformational Analogs

Replacing the piperidine ring with smaller or larger rings alters conformational flexibility.

Table 3: Ring Size Comparison

Key Findings :

Biological Activity

Tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and an aminomethyl substituent, which may influence its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that certain piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the piperidine structure can enhance activity against various bacterial strains. The presence of the aminomethyl group in this compound may contribute to this activity by facilitating interactions with microbial targets.

Anticancer Activity

Piperidine derivatives have been investigated for their anticancer effects, particularly in inducing apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated cytotoxicity against different cancer cell lines, suggesting a potential role in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : The interaction with muscarinic acetylcholine receptors has been implicated in mediating some of the biological effects of piperidine derivatives.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate, and how can reaction efficiency be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or carbamate formation. For example, tert-butyl N-(bromoethyl)carbamate reacts with 3-(aminomethyl)-4-methylpiperidine under basic conditions (e.g., NaHCO₃ in THF at 0–25°C). Reaction progress is monitored by TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane). Yield validation requires GC-MS or HPLC to confirm purity (>95%) and NMR (¹H/¹³C) for structural confirmation .

- Validation : Compare spectroscopic data (e.g., IR for carbonyl stretches at ~1700 cm⁻¹) with literature. Use elemental analysis to verify C, H, N content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Respiratory/Hand/Eye Protection : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (amines/carbamates).

- Emergency Measures : Ensure eyewash stations and emergency showers are accessible. Store in airtight containers away from oxidizers .

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Q. How should researchers characterize the compound’s structural and stereochemical properties?

- Analytical Techniques :

- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) to determine bond angles and conformations .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~2.5–3.5 ppm), and aminomethyl (δ ~2.0–2.3 ppm). NOESY confirms spatial proximity of substituents .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this piperidine derivative?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs or enzymes). The aminomethyl group may enhance hydrogen bonding with active sites.

- QSAR Studies : Correlate electronic (Hammett σ) and steric parameters of substituents with activity data from analogs. For example, fluorinated analogs show higher receptor affinity due to electronegativity .

- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies).

Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?

- Troubleshooting :

- Reagent Purity : Use freshly distilled THF to avoid peroxide formation, which can inhibit reactions.

- Temperature Control : Optimize stepwise cooling (e.g., −20°C for carbamate coupling) to minimize side products.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, base strength) affecting yield .

Q. How does the aminomethyl group influence the compound’s reactivity in nucleophilic reactions?

- Mechanistic Insight :

- Nucleophilicity : The primary amine in the aminomethyl group participates in Schiff base formation (e.g., with aldehydes) at pH 7–8.

- Steric Effects : The 4-methyl group on the piperidine ring may hinder axial attack, favoring equatorial reaction pathways.

- Experimental Validation : Conduct kinetic studies (e.g., with benzaldehyde) and monitor via UV-Vis for imine formation rates .

Comparative and Methodological Questions

Q. How does this compound compare structurally and functionally to other piperidine-based carbamates?

- Structural Comparison :

- Functional Insights : The aminomethyl group increases polarity, improving aqueous solubility but potentially reducing membrane permeability .

Q. What advanced purification techniques are recommended for isolating enantiomers or eliminating byproducts?

- Techniques :

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal lattice selectivity.

- Byproduct Analysis : LC-MS identifies impurities (e.g., deprotected piperidine), which are removed via ion-exchange chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.